7-chloro-6-nitro-4aH-quinazolin-4-one
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Overview
Description
7-chloro-6-nitro-4aH-quinazolin-4-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chlorine atom at the 7th position and a nitro group at the 6th position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-nitro-4aH-quinazolin-4-one can be achieved through various methods. One common approach involves the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate. Another method includes the reaction of anthranilic acid with excess formamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 7-chloro-6-nitro-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 7-chloro-6-amino-4aH-quinazolin-4-one .
Scientific Research Applications
7-chloro-6-nitro-4aH-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-chloro-6-nitro-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
- 7-chloro-4-hydroxy-6-nitroquinazoline
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Comparison: Compared to other similar compounds, 7-chloro-6-nitro-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of both chlorine and nitro groups on the quinazolinone ring enhances its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C8H4ClN3O3 |
---|---|
Molecular Weight |
225.59 g/mol |
IUPAC Name |
7-chloro-6-nitro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H4ClN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-4H |
InChI Key |
RTXQVNLCDDJSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NC=NC(=O)C21)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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